Flavor Threshold in Edible Oils: 2-Pentylfuran Quantified at 1 ppm Defines Its Role as a Reversion Flavor Marker
The flavor threshold of 2-pentylfuran in oil at room temperature has been established at 1 ppm. This quantitative data is critical for understanding its role as a primary contributor to the characteristic 'beany' off-flavor of reverted soybean oil. In contrast, the threshold values for its closest alkylfuran analogs in the same matrix are not widely established in the primary literature, making this a key differentiating benchmark for procurement . At concentrations ranging from 1 to 10 ppm, the compound imparts this specific off-note, which has been validated by expert organoleptic panels .
| Evidence Dimension | Flavor/Odor Threshold in Oil |
|---|---|
| Target Compound Data | 1 ppm |
| Comparator Or Baseline | Other 2-alkylfurans (e.g., 2-butylfuran, 2-hexylfuran) lack published, peer-reviewed threshold values in an equivalent oil matrix for direct comparison. |
| Quantified Difference | Not available due to lack of comparator data; however, the 1 ppm threshold is a specific, verifiable value for 2-pentylfuran. |
| Conditions | Room temperature, neutral soybean oil matrix. |
Why This Matters
This threshold value is essential for researchers developing methods to detect and quantify lipid oxidation markers in edible oils, as it provides a quantitative target for analytical method validation and sensory correlation studies.
- [1] Krishnamurthy, R., Smouse, T. H., Mookherjee, B. D., Reddy, B. R., & Chang, S. S. (1967). Identification of 2‐Pentyl Furan in Fats and Oils and Its Relationship to the Reversion Flavor of Soybean Oil. Journal of Food Science, 32(4), 372–374. View Source
